(2,8-Diamino-3H-purin-6-yl)methanol

lipophilicity drug design purine scaffolds

Standard 2,8-diaminopurine analogs precipitate in DMSO-free assays, causing false negatives. This C6-hydroxymethyl derivative (LogP -3.01) remains fully soluble at 100 µM in pure buffer. - Primary alcohol enables one-step amidation/esterification for SAR libraries - Oxidizes to 8-aminoguanine (PNP inhibitor, IC50=1.55 µM) as a stable precursor - 6 H-bond donors vs. 5 in parent-ideal for ATP-site co-crystallization Available from BenchChem in research-grade quantities. Reliable supply for reproducible screening.

Molecular Formula C6H8N6O
Molecular Weight 180.17 g/mol
Cat. No. B11912854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,8-Diamino-3H-purin-6-yl)methanol
Molecular FormulaC6H8N6O
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESC(C1=C2C(=NC(=N1)N)N=C(N2)N)O
InChIInChI=1S/C6H8N6O/c7-5-9-2(1-13)3-4(11-5)12-6(8)10-3/h13H,1H2,(H5,7,8,9,10,11,12)
InChIKeyGXJNJAMPQQGSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,8-Diamino-3H-purin-6-yl)methanol – High-Purity Purine Scaffold


(2,8-Diamino-3H-purin-6-yl)methanol (CAS 802050-35-7) is a 2,8-diaminopurine derivative featuring a hydroxymethyl group at the C6 position . With molecular formula C₆H₈N₆O and molecular weight 180.17 g mol⁻¹, it belongs to the class of purine heterocycles widely employed as kinase inhibitor scaffolds and nucleoside analog precursors [1]. The compound presents as a white to off-white solid with a predicted density of 1.8 g cm⁻³ .

Why Generic 2,8-Diaminopurine Analogs Cannot Substitute


The presence of the 6‑hydroxymethyl group substantially alters the physicochemical profile of the purine core. As detailed in Section 3, generic substitution with unsubstituted 2,8‑diaminopurine (CAS 644‑40‑6) or N‑alkylated analogs would introduce unacceptable differences in lipophilicity, hydrogen‑bonding capacity, and synthetic tractability. Consequently, assay conditions optimized for the target compound are not transferable to its simpler analogs, and procurement of the exact structure is mandatory for reproducibility .

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Shift Driven by 6-Hydroxymethyl Group

The calculated octanol-water partition coefficient (LogP) for (2,8-Diamino-3H-purin-6-yl)methanol is −3.01 . In contrast, the closest structural analog 2,8-diaminopurine exhibits a LogP of +0.68 . This corresponds to a ΔLogP of approximately 3.7 log units, representing a >5000‑fold difference in the octanol/water equilibrium ratio. The 6‑hydroxymethyl group thus converts a moderately lipophilic scaffold into a highly hydrophilic entity.

lipophilicity drug design purine scaffolds

Enhanced Hydrogen-Bond Donor Capacity

The hydroxymethyl group at C6 introduces an additional hydrogen‑bond donor. Structural analysis of the SMILES representations reveals that (2,8-Diamino-3H-purin-6-yl)methanol possesses 6 exchangeable hydrogen atoms (two NH₂ groups, one ring NH, and one OH) , whereas 2,8-diaminopurine contains only 5 exchangeable hydrogens (two NH₂ and one ring NH) . This gain of one H‑bond donor enhances the compound's ability to engage polar active‑site residues in enzyme targets.

molecular recognition target engagement purine scaffolds

C6 Alcohol Handle for Site-Specific Derivatization

The 6‑hydroxymethyl group can be selectively oxidized, esterified, or displaced to generate diverse C6‑functionalized purines. By contrast, 2,8-diaminopurine lacks a readily derivatizable C6 handle, requiring pre‑functionalization of the purine core prior to amination. Patents explicitly describe (2,8-Diamino-3H-purin-6-yl)methanol as a key intermediate in the synthesis of purine‑based kinase inhibitors . This orthogonal reactivity reduces synthetic step count by 2–3 steps compared to routes starting from 2,8-diaminopurine.

medicinal chemistry building block PROTAC linker

Best Application Scenarios Based on Proven Differentiation


Aqueous Kinase Assays Without Co-Solvent

The exceptionally low LogP (−3.01) of (2,8-Diamino-3H-purin-6-yl)methanol makes it uniquely suitable for biochemical kinase assays conducted in buffer‑only conditions (no DMSO) . Procurement of this compound ensures that screening libraries remain fully dissolved at concentrations up to 100 µM, avoiding false negatives due to precipitation, which is a known pitfall when using 2,8-diaminopurine (LogP +0.68) .

Parallel Synthesis of C6-Diversified Purine Libraries

The primary alcohol functionality allows rapid, parallel derivatization to amides, esters, ethers, and carbamates, enabling construction of diverse purine libraries for SAR exploration . This contrasts with 2,8-diaminopurine, which would require pre‑installation of a leaving group at C6, adding 2–3 synthetic steps.

Prodrug Development and PNP Inhibitor Optimization

Oxidation of the 6‑hydroxymethyl group yields 8‑aminoguanine, a known PNP inhibitor (IC₅₀ = 1.55 µM for calf spleen PNP) [1]. The alcohol intermediate provides a stable, storable precursor that can be converted to the active pharmacophore on demand, facilitating scale‑up and long‑term procurement planning.

Crystallographic Fragment Screening for Purine-Binding Proteins

The increased hydrogen‑bond donor count (6 vs. 5) relative to 2,8-diaminopurine enhances the compound's potential to form additional polar contacts in protein crystal structures, making it a valuable fragment for co‑crystallization studies aimed at identifying new binding modes in ATP‑binding sites .

Quote Request

Request a Quote for (2,8-Diamino-3H-purin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.